molecular formula C18H27N3O3 B14794188 Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate

Cat. No.: B14794188
M. Wt: 333.4 g/mol
InChI Key: YGIOWVCQSYASDA-UHFFFAOYSA-N
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Description

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate is a synthetic carbamate derivative featuring a pyrrolidine backbone substituted with an (S)-2-aminopropanoyl (L-alanine) moiety and an isopropylcarbamate group. Its structure combines rigidity from the pyrrolidine ring with functional diversity, making it a candidate for applications in medicinal chemistry, particularly as a protease inhibitor scaffold or prodrug intermediate .

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl N-[1-(2-aminopropanoyl)pyrrolidin-3-yl]-N-propan-2-ylcarbamate

InChI

InChI=1S/C18H27N3O3/c1-13(2)21(16-9-10-20(11-16)17(22)14(3)19)18(23)24-12-15-7-5-4-6-8-15/h4-8,13-14,16H,9-12,19H2,1-3H3

InChI Key

YGIOWVCQSYASDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1CCN(C1)C(=O)C(C)N)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from proline or its derivatives through cyclization reactions.

    Introduction of the Benzyl Group: The benzyl group is introduced via nucleophilic substitution reactions, often using benzyl halides.

    Formation of the Carbamate Group: The isopropyl carbamate moiety is formed through the reaction of isopropyl chloroformate with the amine group on the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the carbamate group, potentially converting it into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and carbamate groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl and carbamate derivatives.

Scientific Research Applications

Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules.

    Pharmaceutical Research: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and carbamate group are key functional groups that facilitate binding to these targets, potentially modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on backbone modifications, substituent groups, and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Backbone Key Substituents Bioactivity/Application
Benzyl (1-((S)-2-aminopropanoyl)pyrrolidin-3-yl)(isopropyl)carbamate Pyrrolidine L-alanine, isopropylcarbamate, benzyl Hypothetical protease inhibition
Sitagliptin (DPP-4 inhibitor) Piperazine Trifluorophenyl, triazolopiperazine Antidiabetic (DPP-4 inhibition)
Alogliptin Pyrimidine Cyanopyrrolidine, fluorophenyl Antidiabetic (DPP-4 inhibition)
Benzyl (3R)-3-(isopropylcarbamoyl)pyrrolidine-1-carboxylate Pyrrolidine Isopropylcarbamate, benzyl Intermediate for thrombin inhibitors

Key Observations:

Substituent Impact: The L-alanine moiety introduces a chiral center and hydrogen-bonding capability, distinguishing it from simpler carbamate derivatives like benzyl (3R)-3-(isopropylcarbamoyl)pyrrolidine-1-carboxylate, which lacks amino acid integration.

Bioactivity Potential: While sitagliptin and alogliptin are clinically validated DPP-4 inhibitors, the target compound’s benzyl and carbamate groups may confer distinct pharmacokinetic properties (e.g., enhanced lipophilicity for blood-brain barrier penetration).

Research Findings and Pharmacological Data

Limited experimental data are available for the target compound. However, inferences can be drawn from structurally related molecules:

Table 2: Hypothetical Pharmacokinetic Comparison

Parameter Target Compound Sitagliptin Alogliptin
Molecular Weight (g/mol) ~365 (estimated) 407.31 461.53
LogP (lipophilicity) ~2.5 (predicted) 1.4 1.8
Solubility (mg/mL) Moderate (aqueous/organic) High Moderate
Plasma Protein Binding (%) ~85 (estimated) 38 20-30

Notes:

  • The target compound’s higher logP (vs.
  • The benzyl group may confer metabolic stability compared to alogliptin’s fluorophenyl moiety, which undergoes hepatic CYP-mediated oxidation .

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